![molecular formula C20H17NO4 B2806012 1-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid CAS No. 161171-05-7](/img/structure/B2806012.png)
1-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid
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Overview
Description
“1-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 144829-96-9 . It has a molecular weight of 337.38 . The compound is also known as 1-[(9H-fluoren-9-ylmethoxy)carbonyl]proline .
Molecular Structure Analysis
The InChI code for the compound is 1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.38 . Other physical and chemical properties such as melting point, solubility, and stability are not specified in the available resources.Scientific Research Applications
- Fmoc (Fluoren-9-ylmethoxy)carbonyl is a common protecting group in peptide synthesis. It allows for stepwise deprotection during solid-phase peptide synthesis (SPPS). The stability of Fmoc amino acids at room temperature and in aqueous conditions makes them valuable coupling agents .
Peptide Synthesis and Fmoc Chemistry
Enantioselective Synthesis of β-Amino Acids
Mechanism of Action
Target of Action
The compound 1-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a derivative of proline . Proline and its derivatives are known to play crucial roles in protein synthesis and structure, serving as building blocks for proteins .
Mode of Action
As a proline derivative, this compound likely interacts with its targets in a similar manner to proline. It may be involved in the formation of peptide bonds during protein synthesis . .
Biochemical Pathways
The compound, being a proline derivative, is likely involved in the protein synthesis pathway . Proline and its derivatives are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Pharmacokinetics
As a proline derivative, it may share some pharmacokinetic characteristics with proline .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in protein synthesis. As a proline derivative, it may contribute to the formation of proteins, influencing cellular functions and processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, it has been noted that the compound is stable at room temperature . .
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,5-dihydropyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-10,17-18H,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALUMAMYGOBVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(9H-Fluoren-9-YL)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
CAS RN |
161171-05-7 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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